molecular formula C12H17NO3 B13883258 Methyl 2-amino-5-(3-methoxypropyl)benzoate

Methyl 2-amino-5-(3-methoxypropyl)benzoate

Cat. No.: B13883258
M. Wt: 223.27 g/mol
InChI Key: ZDHUAHIKOATMPE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(3-methoxypropyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the second position and a methoxypropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-(3-methoxypropyl)benzoate typically involves the esterification of 2-amino-5-(3-methoxypropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(3-methoxypropyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-(3-methoxypropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(3-methoxypropyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Methyl 2-amino-5-methoxybenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-amino-5-(trifluoromethyl)benzoate

Comparison: Methyl 2-amino-5-(3-methoxypropyl)benzoate is unique due to the presence of the methoxypropyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. For instance, the methoxypropyl group may enhance the compound’s ability to penetrate biological membranes, making it more effective in certain applications .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-amino-5-(3-methoxypropyl)benzoate

InChI

InChI=1S/C12H17NO3/c1-15-7-3-4-9-5-6-11(13)10(8-9)12(14)16-2/h5-6,8H,3-4,7,13H2,1-2H3

InChI Key

ZDHUAHIKOATMPE-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=C(C=C1)N)C(=O)OC

Origin of Product

United States

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